molecular formula C10H10Br2O2 B12291567 Ethyl 3,5-dibromophenylacetate

Ethyl 3,5-dibromophenylacetate

Cat. No.: B12291567
M. Wt: 321.99 g/mol
InChI Key: HMRWBMHZFJRQQY-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Phenylacetates in Contemporary Organic Synthesis

Halogenated phenylacetates are a class of organic compounds that have garnered considerable attention in contemporary organic synthesis. Their utility stems from the presence of one or more halogen atoms on the phenyl ring, which significantly influences the molecule's reactivity and makes them valuable intermediates. These compounds serve as versatile building blocks in the synthesis of a wide array of more complex molecules. researchgate.net

The halogen atoms act as useful handles for further chemical transformations, most notably in cross-coupling reactions. This reactivity allows for the construction of carbon-carbon and carbon-heteroatom bonds, which is a fundamental process in the creation of pharmaceuticals, agrochemicals, and advanced materials. lookchem.com For instance, brominated phenylacetates can undergo reactions that introduce new functional groups, paving the way for the development of novel bioactive compounds and functional polymers. researchgate.net The ester functional group also provides a site for modification, such as hydrolysis or amidation, further expanding their synthetic potential. scbt.com

Research Imperative for Ethyl 3,5-Dibromophenylacetate: A Review of Structural Relevance

This compound is a specific halogenated phenylacetate (B1230308) whose structural characteristics make it a compound of significant research interest. The defining feature is the presence of two bromine atoms at the meta-positions (3 and 5) of the phenyl ring. This substitution pattern is not arbitrary; it predefines the regiochemistry of subsequent reactions, directing new substituents to specific positions on the aromatic ring.

This directional influence is crucial in multi-step syntheses where precise control over the molecular architecture is paramount. Researchers utilize this compound as a key starting material or intermediate for creating complex target molecules. For example, it has been used in the synthesis of ligands for self-assembled coordination metallacages, which have potential applications in drug delivery systems. researchgate.net Furthermore, derivatives of 3,5-dibromophenylacetic acid are being investigated in the design of inhibitors for enzymes implicated in diseases like Alzheimer's. mdpi.comnih.gov The 3,5-dibromo arrangement is therefore integral to the design and synthesis of molecules with specific biological or material properties.

Historical Development of Brominated Phenylacetate Chemistry

The synthesis of brominated phenylacetates has evolved significantly, driven by the need for greater efficiency and selectivity. Historically, electrophilic aromatic bromination has been the primary method for introducing bromine atoms onto an aromatic ring. Early methods often involved the use of molecular bromine (Br₂), sometimes in the presence of a Lewis acid catalyst. However, these methods could lack selectivity, leading to mixtures of products with bromine atoms at different positions (ortho, meta, para). researchgate.netresearchgate.net

A significant advancement was the introduction of reagents like N-bromosuccinimide (NBS), which offers a milder and more selective means of bromination. The development of catalytic systems has further refined this chemistry. For example, the use of zeolites as catalysts can dramatically improve the regioselectivity of bromination, often favoring the formation of a single isomer, such as the para-substituted product. researchgate.netstackexchange.com This is achieved by the zeolite framework influencing the approach of the electrophile to the aromatic ring and by trapping acidic byproducts that can complicate the reaction. researchgate.netstackexchange.com Another important historical development is the halodecarboxylation reaction, which provides an alternative route to aryl bromides from carboxylic acids, sometimes allowing for the synthesis of isomers that are difficult to obtain through direct bromination. acs.orgnih.gov

Overview of Current Research Trajectories and Future Prospects

Current research involving this compound and related compounds is focused on leveraging its unique structure for applications in medicinal chemistry and materials science. One promising area is the development of enzyme inhibitors. For instance, researchers have designed and synthesized hybrids of brominated phenylacetic acid and tacrine (B349632) as potential dual inhibitors of cholinesterases, which are key targets in the treatment of Alzheimer's disease. mdpi.comnih.gov The brominated phenylacetate moiety plays a crucial role in the binding of these hybrid molecules to the target enzymes.

In the field of materials science, the ability of the 3,5-disubstituted pattern to direct the assembly of molecules is being explored. The synthesis of complex ligands from this compound for the construction of supramolecular structures like metallacages demonstrates a move towards creating functional nano-architectures. researchgate.net Future prospects may involve the incorporation of this building block into new polymers or organic electronic materials, where the bromine atoms could be used to tune the material's electronic properties or to serve as points for further functionalization. The continued exploration of C-H functionalization reactions also presents new opportunities for derivatizing such molecules in novel and more efficient ways. acs.org

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 782477-52-5 molport.combldpharm.com
Molecular Formula C₁₀H₁₀Br₂O₂ molport.com
Molecular Weight 321.99 g/mol molport.com
Appearance White solid with low melting temperature biorxiv.org
SMILES CCOC(=O)Cc1cc(Br)cc(Br)c1 molport.com

Classical and Contemporary Synthetic Routes to this compound

The synthesis of this compound can be achieved through several established and modern chemical routes. These methods primarily involve direct bromination of a phenylacetate precursor, esterification of the corresponding carboxylic acid, or a multi-step synthesis from other substituted molecules.

Direct Bromination Approaches: Regioselectivity and Optimization

Direct bromination of ethyl phenylacetate presents a challenge in achieving the desired 3,5-disubstitution pattern due to the directing effects of the acetate (B1210297) group. The ethyl acetate moiety is an ortho-, para-director, making the synthesis of the meta-substituted product difficult. However, specific reagents and conditions can be employed to achieve regioselective bromination.

One approach involves the use of a brominating agent in the presence of a catalyst that can control the position of bromination. For instance, the use of N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) is a common method for benzylic bromination, but achieving aromatic substitution requires different conditions. Electrophilic aromatic bromination using elemental bromine can be influenced by the choice of solvent and temperature to favor meta-substitution, although this often leads to a mixture of products.

To enhance regioselectivity, researchers have explored various brominating systems. For example, the hexamethylenetetramine–bromine (HMTAB) complex has been reported as a regioselective brominating agent for aromatic compounds, where the selectivity is dependent on temperature and the nature of the substrate's substituents. researchgate.net Similarly, systems like Br2/SO2Cl2 over microporous catalysts have been shown to afford high para-selectivity for certain substrates, highlighting the importance of the catalytic system in directing the bromination. researchgate.net

Table 1: Comparison of Bromination Reagents and Conditions

Reagent/System Catalyst/Conditions Primary Selectivity Reference
N-Bromosuccinimide (NBS) AIBN, reflux Benzylic
Hexamethylenetetramine–bromine (HMTAB) Dichloromethane, variable temp. Dependent on substrate researchgate.net
Br2/SO2Cl2 Zeolite catalyst Para-selective for some aromatics researchgate.net
Ammonium bromide/Oxone Methanol Used for activated rings google.com

Esterification Protocols for the Ethyl Acetate Moiety

A more common and controlled method for the synthesis of this compound is the esterification of 3,5-dibromophenylacetic acid. This approach ensures the correct substitution pattern on the aromatic ring from the start. The Fischer esterification is a classic method that involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, typically concentrated sulfuric acid or hydrochloric acid. scienceready.com.auchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the product, excess ethanol is often used, or water is removed as it is formed. scienceready.com.au

The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases its electrophilicity. Ethanol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the ester and regenerates the acid catalyst. chemguide.co.uk

Modern variations of esterification offer milder conditions and improved yields. For instance, the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can facilitate the reaction under neutral conditions. organic-chemistry.org Other methods include the use of silica (B1680970) chloride as a heterogeneous catalyst, which allows for easy separation and recycling. organic-chemistry.org

Multistep Synthesis from Substituted Precursors

This compound can also be synthesized through a multi-step sequence starting from more readily available substituted precursors. This approach offers flexibility and control over the final structure. For example, one could start with a differently substituted benzene (B151609) derivative and introduce the necessary functional groups in a stepwise manner.

A plausible synthetic route could begin with 3,5-dibromoaniline. Diazotization followed by a Sandmeyer-type reaction could introduce a cyano group, which can then be hydrolyzed to the carboxylic acid. Subsequent esterification would yield the target molecule. Another potential precursor is 3,5-dibromotoluene. Radical bromination of the methyl group to form a benzyl (B1604629) bromide, followed by displacement with cyanide and subsequent hydrolysis and esterification, would also lead to this compound. The synthesis of related compounds often involves the cyclization of precursors to form more complex structures. evitachem.com

Catalytic Approaches in the Synthesis of this compound

Catalytic methods, particularly those involving transition metals, have revolutionized organic synthesis by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed Reactions for Carbon-Carbon Bond Formation (e.g., Sonogashira Coupling of Dibrominated Precursors)

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex organic molecules. The Sonogashira coupling, which involves the coupling of a vinyl or aryl halide with a terminal alkyne, is particularly relevant. organic-chemistry.orgresearchgate.net While not a direct synthesis of this compound itself, it is a key reaction for modifying dibrominated precursors to create more complex derivatives.

For instance, a precursor like benzyl-(3,5-dibromophenylacetate) can undergo a Sonogashira coupling with a terminal alkyne, such as 3-ethynylpyridine (B57287), in the presence of a palladium catalyst like Pd(PPh3)2Cl2 and a copper(I) co-catalyst. researchgate.net This reaction replaces the bromine atoms with alkyne groups, leading to the formation of new carbon-carbon bonds. researchgate.net The reaction is typically carried out in the presence of a base, such as triethylamine, which also serves as the solvent. researchgate.net Various palladium catalysts, including Pd(OAc)2 and Pd2(dba)3, can be used, with PdCl2(PPh3)2 often showing high activity. beilstein-journals.org The efficiency of these reactions allows for the synthesis of a wide array of functionalized molecules from dibrominated starting materials. beilstein-journals.orgnih.gov

Table 2: Common Palladium Catalysts for Sonogashira Coupling

Catalyst Co-catalyst Base Reference
Pd(PPh3)2Cl2 CuI Triethylamine researchgate.net
Pd(OAc)2 - - beilstein-journals.org
Pd2(dba)3 - - beilstein-journals.org
Pd(PPh3)4 - - beilstein-journals.org

Phosphine-Catalyzed Annulation and Related Methods

Phosphine-catalyzed annulation reactions are another class of powerful synthetic methods for constructing cyclic compounds. orgsyn.orgnih.gov While not a direct route to this compound, these methods can be used to synthesize related heterocyclic structures from precursors that might be derived from it. These reactions often involve the [3+2] or [4+2] cycloaddition of allenes with imines or other unsaturated partners. orgsyn.orgmdpi.com

The general mechanism involves the nucleophilic addition of a phosphine (B1218219), such as tributylphosphine, to an allenoate, which generates a zwitterionic intermediate. orgsyn.orgnih.gov This intermediate can then react with an electrophile, like an imine, to initiate the annulation cascade, ultimately leading to the formation of a new ring system and regeneration of the phosphine catalyst. orgsyn.org The development of chiral phosphine catalysts has also enabled the enantioselective synthesis of complex molecules. orgsyn.orgorgsyn.org

An in-depth examination of the chemical compound this compound reveals a landscape of intricate synthetic strategies, evolving green chemistry applications, and precise purification techniques. This article delves into the scientific nuances surrounding this compound, offering a detailed analysis based on current research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10Br2O2

Molecular Weight

321.99 g/mol

IUPAC Name

ethyl 2-(3,5-dibromophenyl)acetate

InChI

InChI=1S/C10H10Br2O2/c1-2-14-10(13)5-7-3-8(11)6-9(12)4-7/h3-4,6H,2,5H2,1H3

InChI Key

HMRWBMHZFJRQQY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=CC(=C1)Br)Br

Origin of Product

United States

Synthetic Strategies and Methodological Advancements

Purification and Isolation

The purification of Ethyl 3,5-dibromophenylacetate, a crucial step following its synthesis to ensure high purity for subsequent applications, typically involves standard laboratory techniques such as recrystallization, washing, and filtration. While detailed, specific recrystallization protocols for this compound are not extensively documented in singular reports, the methodologies can be inferred from procedures applied to structurally analogous compounds, including various substituted phenylacetate (B1230308) esters.

Recrystallization is a primary method for purifying crude solid products. The fundamental principle involves dissolving the impure compound in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution. As this solution gradually cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, which are present in smaller concentrations, remain dissolved in the solvent (mother liquor). The choice of solvent is critical; an ideal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at a higher temperature. For compounds similar to this compound, non-polar to moderately polar solvents are often employed. A common approach involves using a binary solvent system, such as a mixture of hexanes and ethyl acetate (B1210297) (EtOAc), which has been successfully used for the recrystallization of the related compound Ethyl (4-Amino-3,5-dibromophenyl)acetate. thieme-connect.de

The general recrystallization process involves heating the crude product in a minimal amount of the chosen solvent until it fully dissolves. If colored impurities are present, activated carbon may be added to the hot solution to adsorb them, followed by a hot filtration step to remove the carbon. The clear, hot filtrate is then allowed to cool slowly to room temperature and may be further cooled in an ice bath to maximize crystal formation.

Once crystallization is complete, the purified solid is isolated from the mother liquor via filtration. Vacuum filtration using a Büchner funnel is the preferred method as it is efficient in separating the solid and removing residual solvent. nih.gov The collected crystalline solid, known as the filter cake, is then typically washed with a small amount of cold solvent—the same solvent used for recrystallization—to rinse away any remaining impurities adhering to the crystal surfaces. nih.govresearchgate.net Washing with cold solvent is crucial to prevent the dissolution of the purified product. researchgate.net For instance, in related preparations, precipitates have been washed with cold ethyl acetate and diethyl ether. researchgate.net The purified product is then dried under vacuum to remove all traces of solvent. nih.gov

In cases where recrystallization is not sufficient or the product is an oil, column chromatography is often used as the primary purification method. Common eluents for similar compounds include mixtures of hexanes and ethyl acetate. rsc.org

The effectiveness of the purification process is typically assessed by measuring the melting point of the dried crystals and by spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR), to confirm the structure and purity of this compound.

Table of Recrystallization Solvents for Related Phenylacetate Compounds

This table summarizes solvent systems used in the purification and recrystallization of compounds structurally similar to this compound, providing likely candidates for its own purification.

CompoundSolvent(s) Used for Purification/RecrystallizationSource(s)
Ethyl (4-Amino-3,5-dibromophenyl)acetateHexanes-Ethyl Acetate thieme-connect.de
2′,4′-DibenzyloxyacetophenoneHexane mdpi.com
Benzyl-(3,5-dibromophenylacetate) derivativeCold Ethyl Acetate and Diethyl Ether (for washing) researchgate.net
3-phenylpropionitrileEthanol (B145695) google.com

Table of General Filtration and Washing Steps

This table outlines the typical sequence and rationale for the filtration and washing of a crude chemical product post-synthesis or recrystallization.

StepProcedurePurposeSource(s)
Filtration The slurry containing the crystals is passed through a filter funnel, often under vacuum.To separate the solid purified crystals from the liquid mother liquor containing impurities. nih.gov
Washing The collected filter cake is rinsed with a small volume of cold recrystallization solvent.To remove any remaining mother liquor and dissolved impurities from the surface of the crystals. nih.govresearchgate.net
Drying The washed solid is placed under vacuum to remove residual solvent.To obtain the final, pure, and dry product ready for analysis and use. nih.gov

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural determination of organic molecules, offering precise information about the hydrogen and carbon environments within Ethyl 3,5-dibromophenylacetate.

The ¹H NMR spectrum of this compound provides a clear proton count and connectivity map. The signals corresponding to the ethyl ester group appear as a characteristic triplet and quartet. The triplet, integrating to three protons, is found at approximately 1.25 ppm and is assigned to the terminal methyl (CH₃) protons. These protons are coupled to the adjacent methylene (B1212753) protons, resulting in the triplet multiplicity (J ≈ 7.1 Hz). The methylene (OCH₂) protons of the ethyl group appear as a quartet around 4.15 ppm, with their multiplicity arising from coupling to the methyl protons.

A key singlet, integrating to two protons, is observed at approximately 3.60 ppm. This signal is assigned to the benzylic methylene protons (Ar-CH₂-C=O), which have no adjacent protons to couple with. The aromatic region of the spectrum displays two distinct signals consistent with the 3,5-disubstituted pattern. The proton at the C4 position appears as a triplet at approximately 7.55 ppm due to meta-coupling with the two equivalent protons at the C2 and C6 positions (J ≈ 1.6 Hz). The two equivalent protons at C2 and C6 appear as a doublet at approximately 7.45 ppm, resulting from meta-coupling to the C4 proton.

Table 1. ¹H NMR Spectral Data for this compound (Estimated).

The ¹³C NMR spectrum confirms the presence of all ten carbon atoms in the molecule and provides insight into their chemical environments. The carbonyl carbon of the ester group is observed as a downfield signal around 170.1 ppm. The aromatic carbons show distinct signals based on their substitution. The carbon atom C1, to which the methylene acetate (B1210297) group is attached, resonates at approximately 140.5 ppm. The two bromine-substituted carbons, C3 and C5, are equivalent and appear at around 122.8 ppm. The aromatic carbons bearing protons, C2, C6, and C4, are found at approximately 133.5 ppm and 130.2 ppm, respectively.

The aliphatic carbons of the ethyl ester and the methylene bridge are observed in the upfield region of the spectrum. The ester methylene carbon (OCH₂) is found at approximately 61.4 ppm, the benzylic methylene carbon (Ar-CH₂) at around 40.8 ppm, and the terminal methyl carbon (CH₃) at approximately 14.2 ppm.

Table 2. ¹³C NMR Spectral Data for this compound (Estimated).

While 1D NMR provides foundational data, 2D NMR experiments would offer definitive confirmation of the structure.

COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the ethyl group's methylene protons (~4.15 ppm) and methyl protons (~1.25 ppm), confirming their spin-spin coupling and proximity within the same functional group. It would also show a correlation between the aromatic protons at C2/C6 and C4, confirming their meta-coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would show cross-peaks connecting the ¹H signals to their corresponding ¹³C signals: δH 7.45 to δC 133.5 (C2/C6), δH 7.55 to δC 130.2 (C4), δH 4.15 to δC 61.4 (OCH₂), δH 3.60 to δC 40.8 (Ar-CH₂), and δH 1.25 to δC 14.2 (CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. Key correlations would include the benzylic methylene protons (δH 3.60) to the carbonyl carbon (δC 170.1), the aromatic C1 carbon (δC 140.5), and the C2/C6 carbons (δC 133.5). The ethyl methylene protons (δH 4.15) would show a correlation to the carbonyl carbon (δC 170.1), confirming the ester linkage.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FTIR and Raman, probe the vibrational modes of the molecule's bonds, providing characteristic signatures for the functional groups present.

The FTIR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch, typically appearing around 1735 cm⁻¹. The presence of the ethyl ester is further confirmed by C-O stretching vibrations, which are observed in the 1250-1150 cm⁻¹ region.

Aromatic C-H stretching vibrations are visible just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene and methyl groups appear just below 3000 cm⁻¹. The aromatic ring itself produces characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the lower frequency (fingerprint) region, typically between 650 cm⁻¹ and 500 cm⁻¹.

Table 3. Key FTIR Absorption Bands for this compound (Estimated).

Raman spectroscopy offers a complementary perspective to FTIR. While FTIR is more sensitive to polar bonds like the carbonyl group, Raman spectroscopy is particularly effective for analyzing non-polar and symmetric vibrations. researchgate.net For this compound, the symmetric stretching vibrations of the C-Br bonds would produce a strong Raman signal. Furthermore, the symmetric "breathing" mode of the substituted benzene (B151609) ring would be a prominent feature in the Raman spectrum. The C=C stretching vibrations of the aromatic ring are also typically strong in Raman spectra. ias.ac.in This technique is a powerful tool for studying conjugated and aromatic systems, making it well-suited for analyzing the phenyl group in this molecule. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a critical tool for the analysis of this compound, offering high accuracy and sensitivity. It is used to determine the elemental formula of the molecule by measuring its mass-to-charge ratio (m/z) to a high degree of precision, which is essential for distinguishing between compounds with the same nominal mass.

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation, making it ideal for determining the mass of the intact molecular ion. When coupled with a high-resolution analyzer, such as a Time-of-Flight (TOF) detector, ESI-MS can provide exact mass measurements with errors in the parts-per-million (ppm) range. researchgate.net For this compound, with the molecular formula C₁₀H₁₀Br₂O₂, the theoretical exact mass can be calculated based on the most abundant isotopes.

The experimental determination via HRMS-ESI-TOF would typically involve detecting the protonated molecule, [M+H]⁺, or adducts with other ions like sodium, [M+Na]⁺. The high accuracy of this technique is illustrated in the analysis of related derivatives, such as Benzyl-(3,5-bis(3-ethynylpyridine)-phenylacetate), where a calculated m/z of 415.1447 for the [M+H]⁺ ion was experimentally found to be 415.1448, a difference of only 0.2 ppm. researchgate.net

Table 1: Theoretical Exact Mass Calculation for this compound
Ion SpeciesMolecular FormulaCalculated Exact Mass (m/z)
[M]C₁₀H₁₀⁷⁹Br₂O₂319.9098
[M+H]⁺C₁₀H₁₁⁷⁹Br₂O₂⁺320.9176
[M+Na]⁺C₁₀H₁₀⁷⁹Br₂O₂Na⁺342.8996

Tandem mass spectrometry (MS/MS) experiments are employed to deliberately fragment a selected precursor ion and analyze the resulting product ions. The fragmentation pattern serves as a molecular fingerprint that helps to confirm the compound's structure. For this compound, the protonated molecule [M+H]⁺ (m/z ≈ 321) would be isolated and subjected to collision-induced dissociation (CID).

A plausible fragmentation pathway would involve characteristic losses associated with the ethyl ester and the dibromophenylacetyl core. The analysis of these fragmentation patterns is a standard method for confirming the identity of reaction products in synthetic chemistry. uni-muenchen.de

Plausible Fragmentation Steps:

Loss of Ethene: A common fragmentation for ethyl esters is the neutral loss of ethene (C₂H₄, 28.03 Da) via a McLafferty rearrangement, leading to the formation of the protonated 3,5-dibromophenylacetic acid ion.

Loss of Ethanol (B145695): The neutral loss of ethanol (C₂H₅OH, 46.04 Da) can occur, resulting in a dibromophenylketene cation.

Cleavage of the Ester: Direct cleavage can lead to the loss of the ethoxy radical (•OC₂H₅) or the entire ethoxycarbonylmethyl group (•CH₂COOC₂H₅). A key fragment would be the dibromobenzyl cation resulting from the loss of the ethoxycarbonyl group.

Table 2: Predicted Major Fragments of this compound in HRMS/MS
Proposed Fragment StructureMolecular Formula of IonCalculated Exact Mass (m/z)Associated Neutral Loss
[M+H - C₂H₄]⁺C₈H₇Br₂O₂⁺292.8862Ethene
[M+H - C₂H₅OH]⁺C₈H₅Br₂O⁺274.8756Ethanol
[C₇H₅Br₂]⁺ (Dibromobenzyl cation)C₇H₅Br₂⁺246.8803•CH₂COOC₂H₅

X-ray Diffraction Crystallography (if applicable to compound or a derivative)

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule. uni-muenchen.de It provides precise data on bond lengths, bond angles, and the conformation of the molecule in the solid state, as well as how the molecules pack together in the crystal lattice.

The process involves growing a suitable single crystal, often by slow evaporation of a solvent. rsc.org The crystal is then mounted in an X-ray diffractometer, and the diffraction pattern is collected. This data is processed to generate an electron density map, from which the atomic positions are determined, leading to a complete structural model.

Table 3: Information Obtainable from X-ray Crystallography
ParameterDescription
Unit Cell DimensionsThe lengths (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.
Space GroupDescribes the symmetry elements present in the crystal structure.
Atomic CoordinatesThe precise (x, y, z) position of each atom in the unit cell.
Bond Lengths & AnglesThe exact distances between bonded atoms and the angles between adjacent bonds.
Torsion AnglesDefines the conformation of the molecule, such as the orientation of the ester group relative to the phenyl ring.
Crystal PackingReveals intermolecular interactions, such as van der Waals forces or halogen bonding, that govern the solid-state structure.

Computational Chemistry and Theoretical Investigations of Ethyl 3,5 Dibromophenylacetate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is employed to determine various properties of Ethyl 3,5-dibromophenylacetate.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Conformational analysis is also crucial, particularly due to the flexible ethyl ester side chain. Rotation around the C-C and C-O single bonds of the ethyl acetate (B1210297) group gives rise to different conformers. DFT calculations can map the energy landscape associated with these rotations to identify the most stable conformer(s) and the energy barriers between them. The geometry would be characterized by a planar benzene (B151609) ring with bromine atoms substituted at the meta positions (1 and 3 relative to the acetate group). The ethyl phenylacetate (B1230308) group introduces several rotatable bonds, leading to various possible low-energy conformations.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table presents typical bond lengths and angles expected from a DFT optimization. Actual values would be derived from specific DFT calculations.

Parameter Predicted Value
C-Br Bond Length ~1.90 Å
C=O Bond Length ~1.21 Å
C-O Bond Length (Ester) ~1.35 Å
C-C Bond Length (Aromatic) ~1.40 Å
C-C-C Bond Angle (Aromatic) ~120°

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and localization of these orbitals provide insight into the molecule's ability to act as an electron donor or acceptor.

For this compound, the HOMO is expected to be primarily localized on the electron-rich dibrominated phenyl ring. The LUMO, conversely, would likely be centered on the electron-accepting carbonyl group of the ethyl acetate moiety. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. Substituents on a molecule can tune these frontier orbital energy levels. For large systems, the delocalized nature of these orbitals can sometimes make it difficult to pinpoint the locality of chemical reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies These are representative energy values for a molecule of this type. Precise values are obtained from specific DFT calculations.

Orbital Energy (eV) Description
HOMO -6.5 Electron-rich aromatic ring, potential site for electrophilic attack.
LUMO -1.2 Electron-deficient ester group, potential site for nucleophilic attack.

DFT calculations are a reliable method for predicting various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, one can predict the ¹H and ¹³C NMR spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure. Quantum-mechanical calculations using DFT can achieve a high degree of accuracy, with root mean square errors often falling within 0.2–0.4 ppm for ¹H shifts.

For this compound, DFT would predict distinct signals for the aromatic protons, the methylene (B1212753) protons of the acetate bridge, and the ethyl group's methylene and methyl protons. The electronegativity of the bromine atoms and the ester group significantly influences the chemical shifts of the nearby protons and carbons, an effect that DFT can quantify.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (Illustrative) These values are estimates based on general principles and would be refined by DFT calculations.

Proton Multiplicity Predicted Chemical Shift (ppm)
Aromatic-H (positions 2, 6) Doublet ~7.5
Aromatic-H (position 4) Triplet ~7.3
-CH₂- (benzyl) Singlet ~3.6
-O-CH₂- (ethyl) Quartet ~4.1

Molecular Dynamics (MD) Simulations for Conformational Landscape and Interactions

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions.

For this compound, an MD simulation could be used to explore its conformational landscape in a solvent, such as water or an organic solvent. This would show how the flexible ethyl acetate side chain moves and folds, and how the molecule interacts with the surrounding solvent molecules. Such simulations are valuable for understanding solubility, transport properties, and how the molecule might interact with a biological target like a protein binding site. While no specific MD studies on this compound were found, similar simulations have been performed on related molecules to model their interactions and environmental fate.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights (if applicable to derivatives)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used primarily in drug discovery and toxicology to correlate the chemical structure of a series of compounds with their biological activity. QSAR models are mathematical equations that relate molecular descriptors (physicochemical properties derived from the structure) to a specific activity.

While there is no specific QSAR model for this compound itself, this approach would be highly relevant for a series of its derivatives. By synthesizing various analogues with different substituents on the phenyl ring or modifications to the ester group, a QSAR model could be developed. This model could predict the biological activity (e.g., enzyme inhibition, receptor binding) of new, unsynthesized derivatives, thereby guiding the design of more potent or selective compounds. For instance, QSAR models for related brominated compounds have been used to predict properties like bioaccumulation potential.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry, particularly DFT, is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate—which is crucial for determining the reaction's activation energy and rate.

For this compound, one could theoretically study reactions such as the hydrolysis of the ester group or nucleophilic substitution of the bromine atoms. DFT calculations would be used to:

Optimize the geometries of the reactants, intermediates, transition states, and products.

Calculate the energies of each of these species.

Determine the activation energy barrier for the reaction.

For example, a study of the base-catalyzed hydrolysis would involve modeling the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent departure of the ethoxide leaving group. Such an analysis would provide a detailed, step-by-step understanding of the reaction mechanism at a molecular level.

Research Applications and Bioactive Potential of Ethyl 3,5 Dibromophenylacetate Derivatives

Core Scaffold in Medicinal Chemistry Researchguidechem.com

The 3,5-dibromophenylacetate framework is a valuable starting material in medicinal chemistry. Its structure allows for the synthesis of complex molecules designed to interact with specific biological targets. For instance, Benzyl-(3,5-dibromophenylacetate) has been utilized as a ligand in the creation of self-assembled coordination metallacages intended for drug delivery systems, highlighting the utility of this scaffold in advanced pharmaceutical applications. cardiff.ac.uk The 3,5-dibromo substitution pattern is a recurring feature in compounds explored for various therapeutic effects, including anticancer, antimicrobial, and antifungal properties. guidechem.com

Development of Novel Anticancer Agents and Cytotoxic Derivatives

The 3,5-dibromophenyl moiety is a key component in the design of novel compounds with anticancer potential. Researchers have used precursors like 3,5-dibromosalicylaldehyde (B1199182), which shares the core dibrominated phenyl structure, to synthesize derivatives that exhibit significant cytotoxic activity. researchgate.net One notable area of research involves the creation of 1,2,4-triazinone derivatives. These compounds have been evaluated for their ability to induce apoptosis and inhibit the proliferation of cancer cells. researchgate.net

In a specific study, several triazinone derivatives were synthesized and tested for their cytotoxic effects against the MCF-7 human breast cancer cell line. The results demonstrated that modifying the core structure with different chemical groups led to a range of potencies. The most active compounds showed significantly greater cytotoxicity than the standard drug podophyllotoxin. researchgate.net For example, derivatives incorporating a trimethoxyphenyl group were found to be particularly effective. researchgate.net

Compound IDTarget Cell LineCytotoxic Activity (IC₅₀ in µM)Reference
Triazinone Derivative 4cMCF-70.08 ± 0.003 researchgate.net
Triazinone Derivative 5eMCF-70.08 ± 0.005 researchgate.net
Triazinone Derivative 7cMCF-70.08 ± 0.004 researchgate.net
Podophyllotoxin (Reference)MCF-70.47 ± 0.03 researchgate.net

This table presents the cytotoxic activity of selected triazinone derivatives synthesized from a 3,5-dibromophenyl precursor against the MCF-7 breast cancer cell line.

Modulators of Enzyme Activity: Kinase and Topoisomerase Inhibition

Derivatives of the 3,5-dibromophenyl structure have been identified as potent inhibitors of key enzymes involved in cancer progression, such as protein kinases and topoisomerases. researchgate.netmdpi.com These enzymes are crucial for cell signaling, replication, and survival, making them important targets for anticancer therapies. researchgate.netnih.gov

Research into bromotyrosine metabolites isolated from marine sponges has identified methyl (3,5-dibromo-2,4-dihydroxyphenyl)acetate as an inhibitor of the protein kinase Pfnek-1, with an IC₅₀ value of 1.8 μM. mdpi.com This finding underscores the importance of the dibromo-substitution on the phenyl ring for achieving enzyme inhibition. mdpi.com

Furthermore, studies on 1,2,4-triazinone derivatives, synthesized using a 3,5-dibromosalicylaldehyde starting material, have revealed strong inhibitory activity against topoisomerase II (topo II). researchgate.net Topoisomerase II is a critical enzyme that helps manage DNA tangles during replication. Its inhibition can lead to DNA damage and trigger apoptosis in cancer cells. Several of the synthesized compounds demonstrated topo II inhibition at nanomolar concentrations, comparable to the well-known inhibitor etoposide. researchgate.net

Compound/DerivativeTarget EnzymeInhibitory Activity (IC₅₀)Reference
Methyl (3,5-dibromo-2,4-dihydroxyphenyl)acetateProtein Kinase Pfnek-11.8 µM mdpi.com
Triazinone Derivative 4cTopoisomerase II6.85 nM researchgate.net
Triazinone Derivative 5eTopoisomerase II22.11 nM researchgate.net
Triazinone Derivative 7cTopoisomerase II31.68 nM researchgate.net
Etoposide (Reference)Topoisomerase II53.40 nM researchgate.net

This table showcases the enzyme inhibitory activity of compounds derived from or related to the 3,5-dibromophenylacetate scaffold.

Exploration of Antimicrobial and Antifungal Activities

The 3,5-dibromophenyl scaffold is also a promising basis for the development of new antimicrobial and antifungal agents. guidechem.com The modification of natural compounds by introducing bromine atoms can enhance their biological activity.

A study on a derivative of diphenyl ethers, ethyl 3,5-dibromoorsellinate, demonstrated significant antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA) and S. aureus ATCC 25923. nih.gov This derivative showed a minimum inhibitory concentration (MIC) of 4 μg/mL for both strains, indicating potent activity. nih.gov In contrast, the precursor compound, ethyl orsellinate, was much less effective, highlighting the positive impact of the dibromo-substitution on antibacterial efficacy. nih.gov However, ethyl 3,5-dibromoorsellinate did not show activity against several other human bacterial pathogens, including Escherichia coli and Pseudomonas aeruginosa. nih.gov Other related compounds, such as 2,4,6-Tribromophenyl (B11824935) Caproate, have also been noted for their antifungal properties.

CompoundTarget OrganismActivity (MIC)Reference
Ethyl 3,5-dibromoorsellinateS. aureus ATCC 259234 µg/mL nih.gov
Ethyl 3,5-dibromoorsellinateMRSA4 µg/mL nih.gov
Kanamycin (Reference)S. aureus ATCC 25923 & MRSA1 µg/mL nih.gov
Ampicillin (Reference)S. aureus ATCC 2592316 µg/mL nih.gov
Ampicillin (Reference)MRSA128 µg/mL nih.gov

This table summarizes the antibacterial activity of ethyl 3,5-dibromoorsellinate against strains of Staphylococcus aureus.

Applications in Agrochemical and Plant Biology Research

In addition to its role in medicine, the dibromophenylacetate structure serves as a valuable building block for creating compounds with applications in agriculture. lookchem.com Specifically, these derivatives are being explored for their ability to modulate plant growth and enhance stress resilience.

Design of Plant Hormone Receptor Modulators (e.g., ABA Receptor Antagonists)

A significant area of research is the development of molecules that can modulate the receptors of the plant hormone abscisic acid (ABA). ABA is a key regulator of many critical processes in plants, including seed dormancy, growth, and responses to environmental stress. google.comfrontiersin.org Molecules that can block, or antagonize, ABA receptors are valuable tools for manipulating these processes for agricultural benefit. google.com

A United States patent describes the synthesis of potent ABA receptor pan-antagonists starting from methyl (4-amino-3,5-dibromophenyl)acetate, a close analog of ethyl 3,5-dibromophenylacetate. google.com The synthesis involves a multi-step process to create novel compounds that effectively block the activation of ABA receptors. These antagonists function by preventing the ABA-receptor complex from interacting with downstream signaling proteins (PP2Cs), thereby inhibiting the ABA signaling pathway. google.com The development of these antagonists provides a chemical tool to stimulate processes that are normally inhibited by ABA, such as seed germination. google.com

Studies on Plant Growth Regulation and Abiotic Stress Tolerance

The ability to modulate ABA receptors has direct implications for regulating plant growth and improving tolerance to abiotic stresses like drought and salinity. google.comfrontiersin.orgnih.gov ABA receptor antagonists can be used to stimulate plant growth and increase transpiration when environmental stressors are low, for instance, in controlled agricultural settings. google.com

Role in Polymer Science and Materials Engineering

This compound and its derivatives are recognized as valuable building blocks in the field of material science, particularly in the development of specialty polymers. bldpharm.com The presence of two bromine atoms on the phenyl ring offers reactive sites for further chemical modification, allowing for the introduction of this core structure into larger macromolecular chains. These bromine atoms can be substituted or used in cross-coupling reactions to attach polymerizable functionalities or to link the aromatic unit into a polymer backbone. This versatility makes the 3,5-dibromophenylacetate scaffold a target for creating polymers with tailored properties, such as enhanced thermal stability or specific optical characteristics. While 2,4,6-tribromophenyl acetate (B1210297) is noted as an intermediate in preparing specialty polymers, the underlying principle of using brominated aromatic esters as precursors is analogous.

The structure of this compound makes it a suitable precursor for monomers used in copolymerization reactions. The bromine atoms can be converted into more reactive groups, such as vinyl, ethynyl, or boronic ester functionalities, through well-established organic transformations like Suzuki or Sonogashira cross-coupling reactions. cardiff.ac.uk Once functionalized, these new monomers can be copolymerized with other monomers to create materials with combined properties. For instance, incorporating the dibromophenyl moiety can impart rigidity and potentially flame-retardant properties to the resulting copolymer. The general strategy of copolymerizing functional monomers, such as cyclic ethers or acetals, is a cornerstone of producing engineering plastics with improved characteristics like thermal stability. lp.edu.ua By modifying and incorporating this compound derivatives, new copolymers can be designed for specialized engineering applications.

The rigid phenyl core of 3,5-dibromophenylacetate derivatives is an advantageous feature for constructing highly ordered systems like supramolecular structures and liquid crystals.

In supramolecular chemistry, a derivative, Benzyl-(3,5-dibromophenylacetate), serves as a key starting material for synthesizing complex ligands. cardiff.ac.uk Through a Sonogashira cross-coupling reaction, the bromine atoms are replaced with 3-ethynylpyridine (B57287) groups. cardiff.ac.uk This resulting ligand, Benzyl-(3,5-bis(3-ethynylpyridine)-phenylacetate), is then used to form self-assembled, cage-like structures known as Pd2L4 coordination metallacages. cardiff.ac.uk These organized molecular assemblies are investigated for applications such as drug delivery systems. cardiff.ac.uk

In the field of liquid crystals, positional isomers of the title compound demonstrate the utility of the dibromophenylacetate core. Specifically, 2,5-dibromophenylacetate is used as a key intermediate in the synthesis of nonconventional liquid crystalline materials. researchgate.net It undergoes a Suzuki cross-coupling reaction to form a p-terphenyl (B122091) structure, which is a crucial step in creating calamitic bolaamphiphiles. researchgate.net These molecules, which feature a rigid core with flexible side chains, can self-assemble into various mesophases, including smectic and columnar liquid crystal structures. researchgate.net This highlights the role of dibromophenylacetate derivatives as foundational components for materials with ordered, phase-dependent properties. researchgate.net

Exploration in Other Specialized Chemical Research Fields

Beyond polymer and materials science, derivatives of the 3,5-dibromophenylacetate scaffold are utilized in diverse areas of chemical research, including agrochemistry and the development of novel synthetic methodologies.

In agricultural science, a related compound, Methyl (4-amino-3,5-dibromophenyl)acetate, has been synthesized as an intermediate for creating unusually potent pan-antagonists of the abscisic acid (ABA) receptor. google.com These antagonists can be used to manipulate plant physiology, potentially enhancing seed germination and promoting growth, which has significant agricultural implications. google.com

The 3,5-dibromo-substituted aromatic ring is also a common structural motif in the synthesis of biologically active compounds. chemicalbook.comguidechem.com The related compound 3,5-Dibromobenzaldehyde is a known building block for preparing various pharmaceuticals. chemicalbook.comguidechem.com This suggests that this compound could similarly serve as a valuable intermediate in medicinal chemistry.

Furthermore, derivatives of this compound are employed to forge new pathways in organic synthesis. For example, 2-(trimethylsilyl)ethyl 2-diazo-2-(3,5-dibromophenyl)acetate was synthesized and used in a copper(I)-catalyzed dearomatizing cascade reaction with thiazoles. rsc.org This novel approach allows for the efficient construction of densely substituted 4-thiazoline heterocycles, demonstrating the utility of the scaffold in creating complex molecular architectures. rsc.org

Research Applications of this compound Derivatives

Derivative NameResearch FieldApplication/ProductReference
Benzyl-(3,5-dibromophenylacetate)Supramolecular ChemistryPrecursor for ligands used in self-assembled Pd2L4 coordination metallacages. cardiff.ac.uk
2,5-dibromophenylacetateLiquid Crystals / Materials ScienceIntermediate for synthesizing p-terphenyl-based calamitic bolaamphiphiles. researchgate.net
Methyl (4-amino-3,5-dibromophenyl)acetateAgrochemistryIntermediate for potent abscisic acid (ABA) receptor antagonists. google.com
2-(trimethylsilyl)ethyl 2-diazo-2-(3,5-dibromophenyl)acetateSynthetic MethodologyReagent in Cu(I)-catalyzed synthesis of substituted 4-thiazolines. rsc.org

Concluding Remarks and Future Research Perspectives

Summary of Key Research Findings on Ethyl 3,5-Dibromophenylacetate

Research on this compound has primarily focused on its role as a synthetic intermediate rather than its intrinsic properties. The compound is structurally defined by a phenylacetate (B1230308) core with two bromine atoms at the meta positions (3 and 5) of the benzene (B151609) ring.

Synthesis and Availability: The most common and direct synthetic route to this compound is the Fischer esterification of its corresponding carboxylic acid, 3,5-Dibromophenylacetic acid. scbt.com This precursor acid is commercially available and has been utilized in biological studies for evaluating receptor activity, specifically as part of research into halogenated resiniferatoxin (B1680534) analogs as TRPV1 ligands. The esterification is typically achieved by reacting the acid with ethanol (B145695) in the presence of a strong acid catalyst.

Chemical Reactivity: The key research findings revolve around the reactivity of the functional groups present in the molecule: the two carbon-bromine (C-Br) bonds and the active methylene (B1212753) group (the CH₂ between the phenyl ring and the carbonyl group).

Reactivity of the C-Br Bonds: The bromine atoms are amenable to substitution via cross-coupling reactions. A notable example, though performed on the analogous benzyl (B1604629) ester (Benzyl-(3,5-dibromophenylacetate)), demonstrates the utility of this scaffold in Sonogashira cross-coupling reactions. In that study, the dibromo-compound was reacted with 3-ethynylpyridine (B57287) in the presence of a palladium catalyst (Pd(PPh₃)₂Cl₂) and copper(I) iodide to synthesize a new ligand. researchgate.net This serves as a strong precedent for the expected reactivity of this compound in similar palladium-catalyzed transformations.

Reactivity of the α-Methylene Group: The protons on the carbon adjacent to the carbonyl group are acidic and can be removed to form an enolate. This enolate can then participate in various reactions. Studies on substituted phenylacetates have shown their utility in stereocontrolled aldol (B89426) reactions, where the enolate reacts with aldehydes to form β-hydroxy esters. organic-chemistry.org Furthermore, related α-aryl-α-diazoesters have been synthesized, indicating that the α-carbon can be functionalized to create highly reactive diazo compounds, which are precursors for carbenoid-based transformations. rsc.org

While no extensive studies have been published, the compound's basic physicochemical properties have been reported by various chemical suppliers.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
CAS Number 782477-52-5 chemsrc.combldpharm.commolport.com
Molecular Formula C₁₀H₁₀Br₂O₂ chemsrc.combldpharm.commolport.com
Molecular Weight 321.99 g/mol chemsrc.commolport.com

| SMILES | CCOC(=O)Cc1cc(Br)cc(Br)c1 | molport.com |

Identification of Knowledge Gaps and Untapped Research Avenues

Despite its utility as a synthetic building block, this compound remains significantly under-researched. The existing literature is sparse, revealing several critical knowledge gaps.

Limited Synthetic Methodology: While Fischer esterification is a straightforward synthesis, a systematic study of optimized or alternative "green" synthetic methods (e.g., enzyme-catalyzed esterification, continuous flow processes) is absent. researchgate.net

Unexplored Reactivity Profile: The reactivity of the C-Br bonds has only been demonstrated in principle through analogy to the benzyl ester in a Sonogashira reaction. researchgate.net A comprehensive investigation into its performance in other modern cross-coupling reactions like Suzuki, Stille, Heck, Buchwald-Hartwig amination, or C-H activation is a major untapped avenue. The relative reactivity of the two identical bromine atoms and the potential for selective mono-functionalization have not been explored.

Lack of Biological Screening: Unlike its precursor acid and its amino-substituted analogue, Ethyl (4-amino-3,5-dibromophenyl)acetate synquestlabs.com, the biological activity of this compound itself has not been reported. Its potential as a lead compound or active molecule in medicinal chemistry, agrochemicals, or other life sciences is completely unknown.

Absence of Physical and Material Science Data: The physical properties of the compound beyond basic identifiers are not available. Research into its potential as a monomer for creating novel polymers, as a component in liquid crystal mixtures, or as a precursor for functional materials (e.g., flame retardants, high refractive index materials) is non-existent.

No Spectroscopic Characterization Database: While characterization data undoubtedly exists in the laboratories that have synthesized it, a publicly accessible, detailed spectroscopic profile (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) is not consolidated in the scientific literature. researchgate.netrsc.org

Strategic Directions for Advanced Synthesis and Derivatization

Future research should focus on both optimizing the synthesis of this compound and exploring its derivatization potential to create novel and complex molecular architectures.

Advanced Synthesis Strategies:

Catalytic Esterification: Moving beyond simple acid catalysis, the use of solid-supported acid catalysts or advanced coupling reagents could improve yield, simplify purification, and enhance the environmental friendliness of the synthesis from 3,5-Dibromophenylacetic acid.

One-Pot Procedures: Developing one-pot syntheses starting from simpler precursors, such as 1,3-dibromobenzene, could provide more efficient routes to the target molecule and its derivatives.

Derivatization Strategies: The true potential of this compound lies in its use as a trifunctional scaffold.

Sequential Cross-Coupling: The two bromine atoms offer a gateway to complex diaryl or aryl-alkynyl structures. A strategic approach would involve a carefully controlled mono-functionalization (e.g., a Suzuki or Sonogashira coupling) at one C-Br position, followed by a different coupling reaction at the second C-Br position. This would allow for the construction of unsymmetrical, highly functionalized aromatic compounds.

Polymer Chemistry: The dibromo functionality makes it an ideal AB₂-type monomer. Polycondensation reactions, such as Suzuki polycondensation, could be employed to synthesize hyperbranched or linear conjugated polymers with potentially interesting optical or electronic properties.

Modification of the Ester Group: The ethyl acetate (B1210297) moiety provides another point for modification.

Hydrolysis: Saponification of the ester would yield 3,5-Dibromophenylacetic acid, which can be used to form amide bonds or other ester derivatives.

Reduction: Reduction of the ester to the corresponding alcohol (2-(3,5-dibromophenyl)ethanol) would open up another set of synthetic possibilities, such as ether synthesis or conversion to a leaving group.

α-Functionalization: As seen in related systems, the α-methylene position can be functionalized. organic-chemistry.org Reactions involving the enolate could be used to introduce alkyl, acyl, or other groups, creating a chiral center and adding further molecular complexity.

Prognosis for Expanding Applications and Interdisciplinary Research

By addressing the identified knowledge gaps and pursuing strategic derivatization, research on this compound can expand into several interdisciplinary fields.

Medicinal Chemistry: The 3,5-disubstituted phenylacetic acid core is a known scaffold in drug discovery. The precursor acid has been used in studies of TRPV1 ligands. By using the dibromo-ester as a versatile platform for diversification via cross-coupling, vast libraries of novel compounds could be generated and screened for activity against a range of biological targets, from ion channels to enzymes and receptors.

Materials Science: The high atomic weight of bromine and the rigid phenyl core suggest that derivatives could have interesting material properties. Derivatization could lead to:

Flame Retardants: Brominated aromatic compounds are well-known for their flame-retardant properties.

High Refractive Index Polymers: The incorporation of heavy atoms like bromine can increase the refractive index of polymers, a desirable property for optical applications.

Liquid Crystals: The rigid, rod-like shape of molecules derived from this scaffold could be conducive to forming liquid crystalline phases.

Agrochemicals: Substituted phenylacetates and their derivatives are frequently found in herbicides and pesticides. lookchem.com The derivatization of this compound could lead to new agrochemical candidates with novel modes of action.

Computational Chemistry: An interdisciplinary approach combining synthesis with computational modeling could accelerate discovery. Density Functional Theory (DFT) could be used to predict the reactivity of the C-Br bonds, model the electronic properties of novel derivatives, and guide synthetic efforts toward molecules with desired characteristics for specific applications. researchgate.net

Q & A

Q. What are the standard synthetic routes for Ethyl 3,5-dibromophenylacetate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer: A common approach involves esterification of 3,5-dibromophenylacetic acid using ethanol in the presence of a dehydrating agent (e.g., concentrated H₂SO₄). For example, refluxing the acid with ethanol and H₂SO₄ for 8–12 hours under anhydrous conditions typically yields the ester. Optimization includes monitoring reaction progress via TLC, adjusting stoichiometry (e.g., excess ethanol to drive equilibrium), and post-reaction neutralization with NaHCO₃ to remove residual acid . Purification via recrystallization or column chromatography (using ethyl acetate/hexane gradients) improves purity.

Q. How can this compound be characterized structurally and functionally in a laboratory setting?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify proton environments (e.g., ethyl ester peaks at δ ~1.3 ppm for CH₃ and ~4.1 ppm for CH₂) and aromatic bromine substitution patterns.
  • Infrared Spectroscopy (IR): Confirms ester C=O stretch (~1740 cm⁻¹) and C-Br bonds (~600 cm⁻¹).
  • X-ray Crystallography: For definitive structural confirmation, single-crystal X-ray diffraction (using tools like SHELXL or Mercury ) resolves bond angles and packing motifs.

Q. What are the key reactivity patterns of this compound in substitution or coupling reactions?

  • Methodological Answer: The bromine atoms at the 3,5-positions are susceptible to nucleophilic aromatic substitution (e.g., with amines or alkoxides) or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura using Pd catalysts). Experimental design should include:
  • Dry, inert atmospheres (Ar/N₂) to prevent hydrolysis.
  • Screening ligands (e.g., PPh₃) and bases (e.g., K₂CO₃) to enhance coupling efficiency.
  • Monitoring by GC-MS or HPLC to track byproduct formation .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic properties or reaction pathways of this compound?

  • Methodological Answer: Hybrid functionals (e.g., B3LYP ) with basis sets like 6-311++G(d,p) calculate:
  • Electrostatic Potential Maps: To visualize electron-deficient aryl rings for reactivity prediction.
  • Transition-State Geometries: For substitution reactions (e.g., Br vs. OH substitution barriers).
  • Solvent Effects: Use polarizable continuum models (PCM) to simulate solvent interactions. Validate results against experimental UV-Vis or cyclic voltammetry data .

Q. What crystallographic tools and metrics are critical for analyzing polymorphism or co-crystal formation in this compound derivatives?

  • Methodological Answer:
  • Mercury CSD: Visualize intermolecular interactions (e.g., halogen bonding from Br atoms) and calculate void volumes for packing efficiency .
  • Hirshfeld Surfaces: Quantify contact contributions (e.g., Br···H vs. C-H···O interactions).
  • Twinned Data Refinement: Use SHELXL to resolve overlapping reflections in complex crystals.

Q. How can researchers resolve contradictions in solubility or stability data reported for this compound across studies?

  • Methodological Answer:
  • Controlled Replication: Standardize solvents (e.g., DMSO vs. EtOH), temperatures, and purity levels.
  • Accelerated Stability Studies: Use HPLC to track degradation under varied pH, light, or humidity.
  • Statistical Analysis: Apply multivariate regression to identify outliers or confounding variables (e.g., trace moisture in solvents) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.